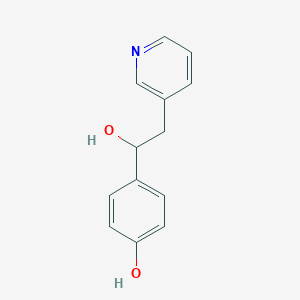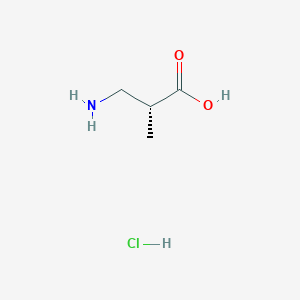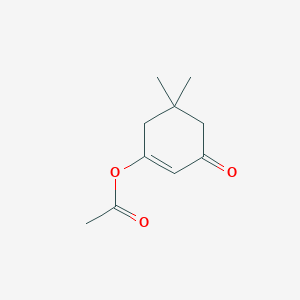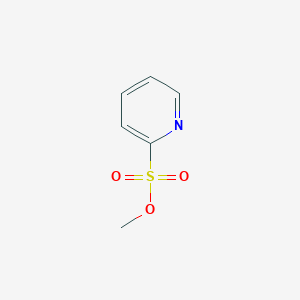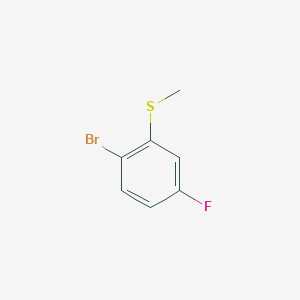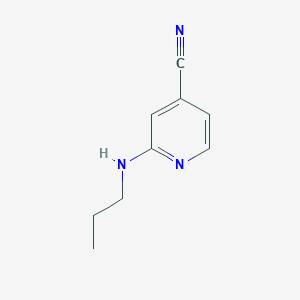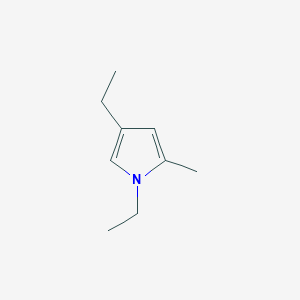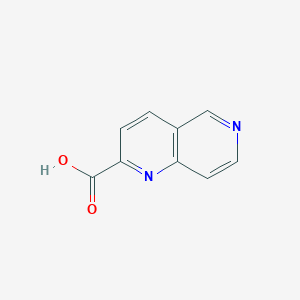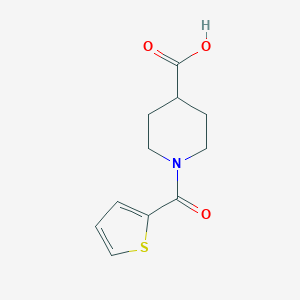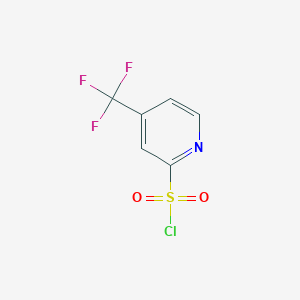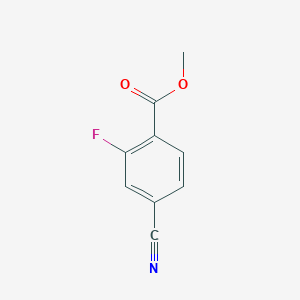
Methyl 4-cyano-2-fluorobenzoate
Descripción general
Descripción
“Methyl 4-cyano-2-fluorobenzoate” is a chemical compound with the molecular formula C9H6FNO2 . It is also known by other names such as “4-Cyano-2-fluoro-benzoic acid methyl ester” and "Benzoic acid, 4-cyano-2-fluoro-, methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 4-cyano-2-fluorobenzoate” is InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=C(C=C1)C#N)F .
Physical And Chemical Properties Analysis
“Methyl 4-cyano-2-fluorobenzoate” has a molecular weight of 179.15 g/mol . It has a computed XLogP3 value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 50.1 Ų . The compound has a complexity of 245 .
Aplicaciones Científicas De Investigación
Electrochemical Properties
- Electrochemical Reduction Analysis : Methyl 4-cyano-2-fluorobenzoate exhibits unique electrochemical properties. The study by Muthukrishnan and Sangaranarayanan (2010) analyzed the electrochemical reduction of methylfluorobenzoates, highlighting the importance of electron-withdrawing groups and intra-molecular stepwise dissociative electron transfer. This research is crucial for understanding the electrochemical behaviors of compounds like Methyl 4-cyano-2-fluorobenzoate (Muthukrishnan & Sangaranarayanan, 2010).
Application in Synthesis
- Synthesis of Novel Compounds : Kudo, Furuta, and Sato (1996) demonstrated a novel synthesis pathway involving Methyl 4-cyano-2-fluorobenzoate derivatives. Their study explored the reaction of methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, leading to the formation of 4H-1,4-benzoxazine, showcasing the compound's utility in synthesizing new chemical structures (Kudo, Furuta, & Sato, 1996).
Environmental Impact
- Anaerobic Transformation Studies : Genthner, Townsend, and Chapman (1989) used fluorinated compounds, similar in structure to Methyl 4-cyano-2-fluorobenzoate, to study the anaerobic transformation of phenol to benzoate. Their research provides insights into environmental biodegradation processes involving similar compounds (Genthner, Townsend, & Chapman, 1989).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 4-cyano-2-fluorobenzoate is a chemical compound with a molecular weight of 179.15 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has a high gastrointestinal absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.89 , which could impact its distribution within the body. , which could influence its absorption and distribution. More research is needed to fully understand the compound’s pharmacokinetics and their impact on its bioavailability.
Action Environment
It is known that the compound is stable at room temperature . Other factors such as pH, presence of other chemicals, and specific biological environments could potentially influence its action, but more research is needed to understand these effects.
Propiedades
IUPAC Name |
methyl 4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFXVSAECXZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570925 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175596-01-7 | |
| Record name | Methyl 4-cyano-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


